5-Methoxy-3-methylphthalic acid
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Overview
Description
Scientific Research Applications
Biochemistry : 5-Substituted isophthalic acids, such as 5-Methoxy-3-methylphthalic acid, can inhibit bovine liver glutamate dehydrogenase, similar to the parent compound isophthalic acid. This suggests potential applications in studying enzyme inhibition and metabolism regulation (Boots et al., 1976).
Pharmaceutical Analysis : In chromatographic techniques, derivatives of methoxyphthalic acids are used as fluorogenic percolumn derivatization reagents for identifying biologically important thiols in pharmaceutical formulations (Gatti et al., 1990).
Microbial Biotransformation : Microorganisms like Micrococcus strain 12B can biotransform 3-methylphthalate into compounds including 5-Methoxy-3-methylphthalic acid, offering insights into microbial metabolism and potential applications in bioremediation (Eaton & Ribbons, 1987).
Natural Product Chemistry : Compounds structurally related to 5-Methoxy-3-methylphthalic acid, like 6-(3′,3′-Dimethylallyloxy)-4-methoxy-5-methylphthalide, have been isolated from natural sources like Alternaria porri, showing potential for discovery and synthesis of novel organic compounds (Suemitsu et al., 1992).
Chemical Synthesis and Analysis : Various studies focus on synthesizing related methoxyphthalic acid derivatives and analyzing their chemical structures, which is crucial for developing new materials and understanding chemical interactions (Charlesworth & Anderson, 1953; Pen, 2014).
Pharmacology : Research into the derivatives of methoxyphthalic acids, like 5-Methoxy-3-methylphthalic acid, demonstrates their potential in developing drugs with antibacterial, antifungal, or anticancer properties, as seen in various studies exploring their biological activities (Song et al., 2021; Yang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-3-methylphthalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJJSXMMCAGJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394457 |
Source
|
Record name | 5-methoxy-3-methylphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methylphthalic acid | |
CAS RN |
103203-38-9 |
Source
|
Record name | 5-methoxy-3-methylphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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